molecular formula C14H9BrN2O4S2 B14890664 3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid

3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid

Cat. No.: B14890664
M. Wt: 413.3 g/mol
InChI Key: UCOYENIKGUJOCA-UHFFFAOYSA-N
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Description

3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid is a complex organic compound that features a unique combination of indole, thiazole, and propanoic acid moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the thiazole ring. The final step involves the formation of the propanoic acid moiety. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole and thiazole moieties are known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid include other indole and thiazole derivatives. These compounds share structural similarities but differ in their functional groups and biological activities. For example:

Properties

Molecular Formula

C14H9BrN2O4S2

Molecular Weight

413.3 g/mol

IUPAC Name

3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid

InChI

InChI=1S/C14H9BrN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19)

InChI Key

UCOYENIKGUJOCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)CCC(=O)O)O

Origin of Product

United States

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